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Compound of Interest

Compound Name: PIK-75
CAS No.: 1201670-42-9
Cat. No.: B1244520
Get Quote
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Executive Summary & Pharmacological Context[1]

PIK-75 is an imidazopyridine inhibitor historically classified as a p110
isoform-specific PI3K inhibitor. However, for rigorous experimental design, it is critical to

recognize its "poly-pharmacological” profile. Unlike cleaner inhibitors (e.g., BYL719), PIK-75
acts as a molecular hammer, exhibiting nanomolar potency against DNA-PK and CDKO.

Expert Insight: Do not use PIK-75 solely to claim PI3K

specificity in phenotypic assays (e.g., cell death). Its ability to induce apoptosis often exceeds
other PI3K inhibitors because it simultaneously blocks survival signaling (PI3K/Akt) and
transcriptional maintenance of anti-apoptotic proteins like MCL-1 (via CDK9 inhibition), while
impairing DNA repair (via DNA-PK).

Target Profile & Potency (Cell-Free Assays)
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Pre-Experimental Planning: Stability &
Solubilization

PIK-75 is highly hydrophobic and chemically reactive due to its nitro group. Improper handling

leads to precipitation ("crashing out") or compound degradation.

Storage & Stability[4]

Powder: Store at -20°C, desiccated and protected from light.

Solvent:DMSO is mandatory. Insoluble in water/PBS.

Stock Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot into single-use volumes
(e.g., 20-50

L) to prevent freeze-thaw cycles.

Chemical Instability: The nitro group on PIK-75 is susceptible to reduction in cell culture
media containing high concentrations of reducing agents (e.g., thiols, excess cysteine) over
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prolonged periods (>48h).

Dilution Workflow (Prevention of Shock Precipitation)

Directly adding high-concentration DMSO stock to aqueous media often causes immediate,
microscopic precipitation. Use the Intermediate Dilution Method.
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Figure 1: Two-step dilution strategy. Creating an intermediate dilution in DMSO ensures the
compound is dispersed before hitting the aqueous phase, minimizing crystal formation.

Core Experimental Protocol
Phase A: Dose Finding (Viability Assay)

Due to its potency, standard micromolar screens (1-10

M) will likely result in 100% cell death, masking specific effects.

o Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in 96-well plates. Allow 24h attachment.
e Dose Range: Prepare a semi-log dilution series.
o Suggested Range: 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1
M.

e Treatment Duration: 24 to 72 hours.
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e Vehicle Control: Normalize all wells to 0.1% or 0.2% DMSO (match the highest concentration
used).

e Readout: ATP-based luminescence (e.g., CellTiter-Glo) or MTT.

Phase B: Mechanistic Validation (Western Blot)

To confirm PI3K pathway inhibition, assess the phosphorylation status of Akt.[2][3][4]

Starvation (Optional but Recommended):

o Wash cells with PBS.

o Incubate in serum-free media for 4-12 hours. This reduces basal Akt phosphorylation,
maximizing the signal-to-noise ratio upon stimulation.

Treatment:

o Add PIK-75 (e.g., 100 nM) for 1 hour.

o Control: Pre-treat with Pan-PI3K inhibitor (Wortmannin or LY294002) for comparison.

Stimulation:

o Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 10-15 minutes.

o Note: PIK-75 must be present during stimulation.

Lysis:

o Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

o Lyse in RIPA buffer.

Immunoblot Targets:

o Primary: p-Akt (Ser473) — Direct readout of mTORCZ2/PI3K activity.

o Secondary: p-Akt (Thr308) — Direct readout of PDK1/PI3K activity.
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o Loading Control: Total Akt (NOT Actin/GAPDH alone, to ensure Akt protein isn't degraded).

Mechanistic Pathway & Data Interpretation[4][6][8]
[9][10][11][12]

Understanding the multi-target mechanism is vital for interpreting "toxicity.” PIK-75 does not
just stop growth; it actively drives apoptosis via the mitochondrial pathway.[5]
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Figure 2: The "Triple Threat" mechanism of PIK-75. It simultaneously blocks metabolic survival
(PI3K), DNA repair (DNA-PK), and transcriptional survival (CDK9/MCL-1).

Troubleshooting & FAQ

Observation Probable Cause Solution
Use the "Intermediate Dilution”
Crystals visible in media Shock precipitation. method (Fig 1). Do not exceed

0.5% final DMSO.

100% Cell Death at 1

Off-target toxicity (DNA-PK).

M

Titrate down. The specific PISK
window is often 10-100 nM.
Above 500 nM, DNA-PK

inhibition dominates.

L Phosphatase activity during
No reduction in p-Akt

Ensure Lysis Buffer contains
activated Na3vO4 and NaF.

lysis. .
Keep lysates on ice.
Nitro groups can degrade in
. _ media. Refresh media
Inconsistent IC50 Compound degradation.

containing fresh drug every
24h for long assays.
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o Source for physical properties, solubility data, and kinase selectivity profiles.[7]

o Li, H., etal. (2019). "PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT
signaling and MCL-1 expression in mantle cell lymphoma." Oncogene.

o Key reference for the CDK9/MCL-1 inhibition mechanism and dual-targeting capability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23632263/
https://www.benchchem.com/product/b1244520/docs?utm_src=pdf-body#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/product/b1244520?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/pik-75.html
https://pdf.benchchem.com/1677/Application_Notes_and_Protocols_for_PIK_75_Nanoparticle_Formulation_in_Drug_Delivery.pdf
https://www.pnas.org/doi/10.1073/pnas.1202492109
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170708/
https://www.researchgate.net/figure/Apoptosis-induced-by-PIK-75-is-dependent-on-inhibition-of-PI3K-and-proceeds-via-a_fig2_229157200
https://pubmed.ncbi.nlm.nih.gov/16713558/
https://pubmed.ncbi.nlm.nih.gov/16713558/
https://pubmed.ncbi.nlm.nih.gov/23632263/
https://pubmed.ncbi.nlm.nih.gov/23632263/
https://www.benchchem.com/product/b1244520/docs#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/product/b1244520/docs#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/product/b1244520/docs#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/product/b1244520/docs#technical-guide-protocol-for-using-pik-75-in-cell-culture-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244520?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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